molecular formula C7H7NO B062522 (S)-3-Oxiranyl-pyridine CAS No. 174060-40-3

(S)-3-Oxiranyl-pyridine

Cat. No. B062522
M. Wt: 121.14 g/mol
InChI Key: QLGZSSLYMJHGRQ-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves catalytic processes. For instance, pyridines can be synthesized from α,β-unsaturated oximes and alkynes under mild conditions using Rh(III) catalysis, indicating that a similar approach could potentially be applied to synthesize (S)-3-Oxiranyl-pyridine (Hyster & Rovis, 2011).

Molecular Structure Analysis

The molecular structure of pyridine derivatives features a six-membered ring with nitrogen as one of the heteroatoms, providing a basis for chemical reactivity and interaction. The oxirane (epoxide) group in (S)-3-Oxiranyl-pyridine adds to this complexity by introducing strain and reactivity due to the three-membered ring structure.

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can vary widely depending on substituents and reaction conditions. For example, the reaction of pyridinecarboxaldehydes with ethylidenetriphenylphosphorane can produce a mixture of stereoisomers, demonstrating the potential for complex reaction pathways and the importance of stereochemistry in the synthesis and reactions of compounds like (S)-3-Oxiranyl-pyridine (Avasthi & Knaus, 1981).

Physical Properties Analysis

The physical properties of a compound like (S)-3-Oxiranyl-pyridine would be influenced by its molecular structure. The oxirane ring introduces strain, which can affect boiling points, melting points, and solubility. Pyridine derivatives generally exhibit moderate polarity, influencing their solubility in organic solvents and water.

Chemical Properties Analysis

The reactivity of (S)-3-Oxiranyl-pyridine would be characterized by the presence of both the oxirane and pyridine rings. The epoxide group is reactive toward nucleophiles, while the pyridine ring can participate in electrophilic substitution reactions. These properties underscore the compound's potential utility in organic synthesis and as an intermediate in the production of more complex molecules.

Scientific Research Applications

  • Pyridine Stabilized Oxiranyl Remote Anions : The chemistry of oxiranyl remote anions derived from α,β-epoxypyridines shows that deprotonation at the β-position and reactions with various electrophiles are highly regioselective, potentially due to stabilization from chelation between lithium and the pyridine moiety in a five-membered cyclic intermediate (Saisaha, Nerungsi, Iamsaard, & Thongpanchang, 2009).

  • Cobalt Complex as Building Blocks : The Co(3+) complex of pyridine-amide ligand is used as building blocks for assembling heterobimetallic complexes. These complexes, involving tethered pyridine groups, are effective in catalytic cyanosilylation of imines and ring-opening reactions of oxiranes and thiiranes (Mishra, Ali, Upreti, Whittingham, & Gupta, 2009).

  • Degradation of Pyridine in Drinking Water : A study on the degradation of pyridine in drinking water using dielectric barrier discharge (DBD) found that degradation is mainly due to the oxidizing power of ozone and hydroxyl radical produced by the DBD system. This study provided a basis for treating nitrogen heterocyclic compounds in drinking water (Li, Yi, Yi, Zhou, & Wang, 2017).

  • 3-Cyano-2-oxa-pyridines in Pharmacology : 3-Cyano-2-oxa-pyridines have shown diverse biological activities such as antimicrobial, antidepressant, and anticancer activities. These derivatives are important in modern medicinal applications, especially in cancer therapy (Bass, Abdelhafez, El-Zoghbi, Mohamed, Badr, & Abuo-Rahma, 2021).

  • Reactivity of Pyridine-2,4,6-tricarboxylic Acid with Zn(II) Salts : This study shows how pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, including coordination polymers and metallomacrocycles, depending on the presence or absence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).

  • Synthesis of Highly Functionalized Pyridines : A novel Rh(III)-catalyzed one-pot process was developed for the synthesis of highly functionalized pyridines using an N-S bond-based internal oxidant, which is simple, general, and efficient (Zhang, Huang, Zhang, & Dong, 2014).

properties

IUPAC Name

3-[(2S)-oxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZSSLYMJHGRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-oxiran-2-yl]pyridine

Synthesis routes and methods I

Procedure details

To a solution of 2.59 g of 3-pyridinecarboxaldehyde and 62 mg of tetra-n-butylammonium bromide in 60 mL CH2Cl2 at room temperature is added a solution of 10.0 g of trimethylsulfonium methylsulfate in 15 mL H2O. The resulting solution is set stirring and cooled to 0° C. Aqueous NaOH (50% w/w; 40 mL) is added in portions while stirring and the mixture subsequently refluxed for 1 h. After cooling to room temperature, the mixture is filtered and the filtrate extracted with CH2Cl2. The combined extracts are dried over MgSO4, filtered, and concentrated to yield a red oil, which is subjected to Kugelrohr distillation under high vacuum at 150° C. to yield 838 mg of the title compound as a clear, light yellow oil.
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2.59 g
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10 g
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reactant
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62 mg
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catalyst
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60 mL
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15 mL
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40 mL
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Synthesis routes and methods II

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
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p-(2-ethoxyethoxy)-phenethylamine
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1.3 g
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benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 3. Sodium hydride 50% dispersion in oil (1.64 g, 34.2 mmol, 1.8 equiv.) was taken into DMSO (12 mL) and heated at 65° C. for 1 h. THF (36 mL) was added at the same temperature and heated for 10 min. The reaction mixture was cooled to 0° C. and trimethylsulfonium iodide (3.81 g, 18.6 mmol, 1 equiv.) was added, followed by nicotinaldehyde (2 g, 18.6 mmol, 1 equiv.) and stirred at RT for 1 h. The reaction was monitored by TLC and LCMS. After completion of the reaction, the reaction mixture was poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford 3-(oxiran-2-yl)pyridine (1 g).
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
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1.64 g
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reactant
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12 mL
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reactant
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3.81 g
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reactant
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2 g
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reactant
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Quantity
36 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Sodium hydride 50% dispersion in oil (1-1.8 equiv.) is taken in DMSO and heated at 65° C. for 1 h. THF is added to at the mixture at the same temperature and heated for 10 min. The reaction mixture is cooled to 0° C. and Trimethylsulfonium iodide (1-1.2 equiv.) is added, followed by nicotinaldehyde (1 equiv.) and the contents are stirred at RT for 1 h. The reaction is monitored by TLC and LCMS. After completion of the reaction, the reaction mixture is poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford crude product (3-(oxiran-2-yl)pyridine).
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0 (± 1) mol
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oil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-Oxiranyl-pyridine
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(S)-3-Oxiranyl-pyridine
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(S)-3-Oxiranyl-pyridine
Reactant of Route 4
(S)-3-Oxiranyl-pyridine
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(S)-3-Oxiranyl-pyridine
Reactant of Route 6
Reactant of Route 6
(S)-3-Oxiranyl-pyridine

Citations

For This Compound
1
Citations
O Base - Enzyme
Number of citations: 0

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